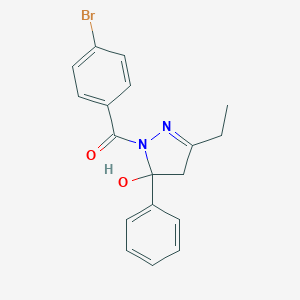

1-(4-bromobenzoyl)-3-ethyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol

説明

1-(4-Bromobenzoyl)-3-ethyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol is a pyrazole-derived compound featuring a 4-bromobenzoyl moiety at the 1-position, an ethyl group at the 3-position, and a phenyl-substituted dihydroxy pyrazole core. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticonvulsant, and herbicidal applications . The presence of the bromine atom likely enhances electronic effects and binding interactions, as seen in related brominated compounds .

Key structural features include:

- Ethyl substituent: Contributes to steric effects and modulates solubility.

- Phenyl group: Stabilizes the dihydro-pyrazole ring via π-π interactions.

Synthetic routes for similar compounds often involve palladium-catalyzed cross-coupling or cyclocondensation reactions . Characterization typically employs NMR, X-ray crystallography, and LC/MS .

特性

分子式 |

C18H17BrN2O2 |

|---|---|

分子量 |

373.2 g/mol |

IUPAC名 |

(4-bromophenyl)-(3-ethyl-5-hydroxy-5-phenyl-4H-pyrazol-1-yl)methanone |

InChI |

InChI=1S/C18H17BrN2O2/c1-2-16-12-18(23,14-6-4-3-5-7-14)21(20-16)17(22)13-8-10-15(19)11-9-13/h3-11,23H,2,12H2,1H3 |

InChIキー |

YLCRFCDISJJJSZ-UHFFFAOYSA-N |

SMILES |

CCC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)C3=CC=C(C=C3)Br |

正規SMILES |

CCC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)C3=CC=C(C=C3)Br |

製品の起源 |

United States |

生物活性

1-(4-bromobenzoyl)-3-ethyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, synthesis, and relevant case studies.

The molecular formula of this compound is C18H17BrN2O2, with a molar mass of approximately 373.24 g/mol. The structure features a pyrazole ring substituted with a bromobenzoyl group and an ethyl group, which contributes to its biological properties.

Pharmacological Activities

Pyrazole derivatives, including this compound, exhibit a wide range of biological activities:

1. Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. A notable study reported that certain pyrazole derivatives exhibited up to 85% inhibition of TNF-alpha at concentrations as low as 10 µM when compared to standard drugs like dexamethasone .

2. Antimicrobial Activity

Research indicates that pyrazole compounds also possess antimicrobial properties. For example, derivatives have been tested against various bacterial strains such as E. coli and S. aureus, with some exhibiting promising results comparable to traditional antibiotics .

3. Anticancer Properties

The anticancer potential of pyrazole derivatives has been explored extensively. Certain compounds have demonstrated cytotoxic effects against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . Specifically, the bromobenzoyl substitution in the studied compound may enhance its interaction with cellular targets involved in cancer progression.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazones with α-bromo ketones under acidic conditions. The following general reaction scheme can be outlined:

This synthetic route allows for the introduction of various substituents that can modulate biological activity.

Case Studies

Several case studies have documented the biological activity of similar pyrazole derivatives:

| Study | Compound | Activity | Results |

|---|---|---|---|

| Selvam et al. (2014) | Novel pyrazoles | Anti-inflammatory | Up to 85% TNF-alpha inhibition at 10 µM compared to dexamethasone |

| Burguete et al. (2020) | 1-thiocarbamoyl pyrazoles | MAO-B inhibition | High activity against MAO-A and MAO-B isoforms |

| Chovatia et al. (2020) | Pyrazole derivatives | Antimicrobial | Effective against MTB strain H37Rv with significant inhibition |

類似化合物との比較

Key Observations :

- Halogen Effects: Bromine (in the target) vs.

- Substituent Bulk : The ethyl group (target) offers less steric hindrance compared to tert-butyl (), which may enhance bioavailability .

- Electron-Withdrawing Groups : The 4-bromobenzoyl group (target) vs. trifluoromethyl () alters electron density, affecting reactivity and intermolecular interactions .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 1-(4-bromobenzoyl)-3-ethyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones or their equivalents. For example, refluxing in ethanol with a hydrazine precursor (e.g., 4-bromobenzoyl hydrazine) and a β-ketoester derivative (e.g., ethyl 3-oxo-3-phenylpropanoate) for 6–12 hours under acidic or basic catalysis. Optimization involves varying temperature (70–90°C), solvent polarity (ethanol vs. DMF), and stoichiometric ratios of reactants to maximize yield .

- Characterization : Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane eluents. Purify via recrystallization from ethanol-DMF mixtures (1:1) to remove unreacted starting materials .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Techniques :

- NMR : Use - and -NMR to identify proton environments (e.g., diastereotopic protons in the dihydropyrazole ring) and substituent effects (e.g., deshielding from the bromobenzoyl group) .

- XRD : Single-crystal X-ray diffraction confirms stereochemistry and intermolecular interactions (e.g., hydrogen bonding between hydroxyl and carbonyl groups). Data collection at 295 K with a Bruker SMART diffractometer and refinement using SHELXL software are standard .

- IR : Detect key functional groups (e.g., C=O stretch at ~1680 cm, O-H stretch at ~3200 cm) .

Q. How do substituents like the 4-bromobenzoyl group influence the compound’s stability and reactivity?

- Stability : The electron-withdrawing bromobenzoyl group increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack. It also stabilizes the pyrazole ring via resonance and reduces oxidation potential .

- Reactivity : The ethyl group at position 3 introduces steric hindrance, potentially slowing dimerization or side reactions. The hydroxyl group at position 5 participates in hydrogen bonding, affecting solubility and crystal packing .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as bond length discrepancies or unexpected torsion angles?

- Approach : Re-examine data collection parameters (e.g., crystal quality, radiation source). Use multi-scan absorption corrections (e.g., SADABS) to address anisotropic effects. Compare with density functional theory (DFT)-optimized structures to identify outliers. For example, torsion angles in the dihydropyrazole ring may deviate due to intramolecular strain, which can be validated via computational modeling .

Q. What mechanistic insights underpin the biological activity of this compound, particularly its potential as an antimicrobial or anticancer agent?

- Experimental Design :

- In vitro assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion. For anticancer activity, screen against human cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .

- Mechanistic studies : Use fluorescence quenching to study DNA binding or enzyme inhibition assays (e.g., topoisomerase II). Molecular docking with proteins (e.g., E. coli DNA gyrase) can predict binding modes, leveraging the bromobenzoyl group’s role in hydrophobic interactions .

Q. How can computational methods like DFT or molecular dynamics (MD) simulations enhance the understanding of this compound’s properties?

- DFT Applications : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Optimize geometry in Gaussian 09 using B3LYP/6-31G(d) to validate XRD bond lengths/angles. Predict NMR chemical shifts via gauge-including atomic orbital (GIAO) methods .

- MD Simulations : Simulate solvation effects in water/ethanol mixtures using AMBER to study aggregation behavior. Analyze hydrogen-bonding networks to explain solubility trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。